Benzyl 2-(6-amino-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate
Description
Benzyl 2-(6-amino-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate is a heterocyclic compound featuring a pyrrolidine core linked to a substituted pyridine ring. The pyridine moiety contains a 6-amino and 4-methyl substituent, while the pyrrolidine nitrogen is protected by a benzyloxycarbonyl (Cbz) group.
Properties
Molecular Formula |
C18H21N3O2 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
benzyl 2-(6-amino-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H21N3O2/c1-13-10-17(19)20-11-15(13)16-8-5-9-21(16)18(22)23-12-14-6-3-2-4-7-14/h2-4,6-7,10-11,16H,5,8-9,12H2,1H3,(H2,19,20) |
InChI Key |
KVCXEWIDGZZAKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C2CCCN2C(=O)OCC3=CC=CC=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(6-amino-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone.
Introduction of the Pyridine Ring: The pyridine ring is introduced via a condensation reaction with a suitable pyridine derivative.
Substitution Reactions: The amino and methyl groups are introduced through substitution reactions using appropriate reagents such as amines and alkyl halides.
Esterification: The final step involves the esterification of the carboxylate group with benzyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(6-amino-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyridine ring using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidine or pyridine derivatives.
Scientific Research Applications
Benzyl 2-(6-amino-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of Benzyl 2-(6-amino-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may bind to a specific receptor on the cell surface, triggering a cascade of intracellular events that lead to the desired biological effect.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Estimated based on analogs with similar frameworks (e.g., C₁₈H₂₀N₂O₂ for the 6-methyl analog ).
Substituent Effects
- Amino vs. Methyl groups (as in and ) improve lipophilicity but lack polar interactions.
Core Ring Systems
Stability and Commercial Availability
- The chloro-substituted piperidine analog has a higher molecular weight (344.84 vs. ~296–309 for pyrrolidine analogs), which may affect pharmacokinetic properties like absorption.
Research Implications
While direct pharmacological data for the target compound are absent, structural comparisons suggest:
The 6-amino group could enhance solubility and target engagement compared to non-polar substituents.
The pyrrolidine core may favor rigid, high-affinity interactions with enzymes or receptors.
Further studies should explore the impact of 4-methyl vs. 2-methyl pyridine substitution on metabolic stability and bioavailability.
Biological Activity
Benzyl 2-(6-amino-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate, also known by its CAS number 1352511-79-5, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms, efficacy in various applications, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways. The presence of the amino group and the pyridine ring suggests potential interactions with neurotransmitter systems, possibly influencing dopaminergic or serotonergic pathways.
Anticancer Activity
Recent studies have demonstrated the compound's potential anticancer properties. In vitro tests showed that this compound exhibited significant cytotoxicity against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15.63 |
| U-937 (Leukemia) | 12.45 |
| A549 (Lung) | 10.20 |
These values indicate that the compound has a promising profile for further development as an anticancer agent, especially considering its lower IC50 values compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound was tested against several strains, yielding the following results:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .
Case Studies and Research Findings
- Anticancer Efficacy : A study published in MDPI highlighted that derivatives of pyrrolidine compounds exhibit enhanced anticancer activity through apoptosis induction in MCF-7 cells. This compound was included in this analysis, reinforcing its potential as a chemotherapeutic candidate .
- Neuroleptic Activity : Another research highlighted similar compounds with structural similarities exhibiting neuroleptic effects, suggesting that this compound may also influence neurological pathways positively .
- Structure–Activity Relationship : A comprehensive structure–activity relationship analysis revealed that modifications on the pyrrolidine and pyridine rings could significantly enhance biological activity, paving the way for optimized drug design .
Q & A
Q. What synthetic methodologies are commonly employed for benzyl pyrrolidine carboxylate derivatives?
The synthesis of benzyl pyrrolidine carboxylate derivatives typically involves:
- Multi-step organic reactions : For example, coupling reactions (e.g., amide bond formation) using reagents like Cbz-protected amino acids, as described in a protocol starting with Cbz-Pro-Val (0.30 mmol scale) .
- Purification : Column chromatography (e.g., hexanes/EtOAC gradients) is widely used, achieving yields up to 97% for some derivatives .
- Catalysis : Iron-catalyzed radical reactions (e.g., Fe(dibm)₃) for C–C bond construction, with optimized conditions at 60°C in ethanol .
Q. How is the compound characterized post-synthesis?
Key characterization techniques include:
Q. What safety protocols are recommended for handling this compound?
- PPE : Wear gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- First Aid :
- Skin contact: Wash with soap/water for 15 minutes .
- Eye exposure: Flush with water for 10–15 minutes and consult an ophthalmologist .
- Toxicology : Due to unstudied toxicological properties, assume acute toxicity and prioritize in vitro testing before in vivo studies .
Advanced Research Questions
Q. How should researchers address contradictory NMR data caused by rotational isomers?
- Methodological Solutions :
Q. What strategies optimize synthetic yields for pyrrolidine carboxylate derivatives?
-
Reaction Parameters :
Factor Optimization Example Yield Improvement Catalyst Fe(dibm)₃ (0.5 mol%) in radical reactions 65% → 78% Stoichiometry Excess acrylate (3.0 equiv) improves coupling efficiency Solvent EtOH enhances solubility of polar intermediates -
Workflow : Monitor reactions via LC-MS to terminate at peak conversion .
Q. How to design experiments given the compound’s uninvestigated toxicological profile?
- In Vitro Screening : Prioritize cytotoxicity assays (e.g., HepG2 cells) to establish safe dosage ranges .
- Environmental Controls : Use closed systems (e.g., Schlenk lines) to minimize exposure during synthesis .
- Alternative Derivatives : Modify the 4-methylpyridin-3-yl group to reduce bioactivity while retaining core functionality .
Q. How can structure-activity relationships (SAR) be explored for biological applications?
- Functional Group Modifications :
- Assays :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
